![molecular formula C18H19NO5 B5903308 methyl (2R)-2-{[4-(4-methoxyphenoxy)benzoyl]amino}propanoate](/img/structure/B5903308.png)
methyl (2R)-2-{[4-(4-methoxyphenoxy)benzoyl]amino}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-2-{[4-(4-methoxyphenoxy)benzoyl]amino}propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MMBAP and is a synthetic derivative of the natural product, L-783,277. MMBAP has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of MMBAP is not fully understood. However, it is believed that MMBAP inhibits the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of various proteins, including ones involved in cancer cell growth and survival. By inhibiting Hsp90, MMBAP disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
MMBAP has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, MMBAP has also been shown to inhibit angiogenesis, the process by which new blood vessels form. This property may be useful in the treatment of various diseases, including cancer and macular degeneration.
实验室实验的优点和局限性
One of the main advantages of MMBAP is its potent anticancer activity. MMBAP has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further development. However, one limitation of MMBAP is its low solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for research on MMBAP. One area of interest is the development of more efficient synthesis methods to produce MMBAP. Another area of research is the optimization of MMBAP's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to determine the safety and potential toxicity of MMBAP in humans.
合成方法
MMBAP can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The exact details of the synthesis method have not been disclosed in the literature due to intellectual property concerns.
科学研究应用
MMBAP has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that MMBAP inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MMBAP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, MMBAP has also been studied for its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
methyl (2R)-2-[[4-(4-methoxyphenoxy)benzoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12(18(21)23-3)19-17(20)13-4-6-15(7-5-13)24-16-10-8-14(22-2)9-11-16/h4-12H,1-3H3,(H,19,20)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAUINHCCJUIRQ-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B5903236.png)
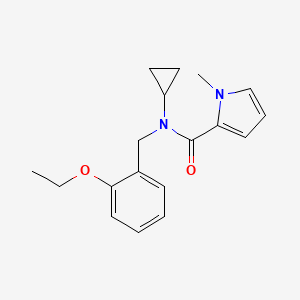
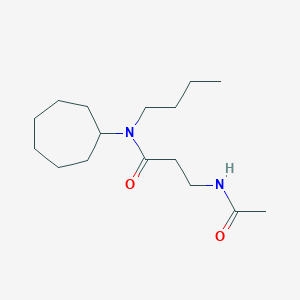
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)
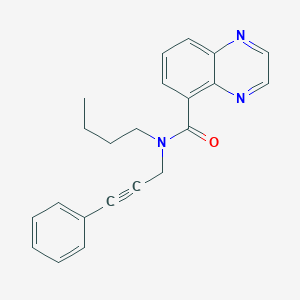
amino]butan-1-ol](/img/structure/B5903276.png)
amino]butan-1-ol](/img/structure/B5903290.png)
![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(methylthio)benzyl]urea trifluoroacetate](/img/structure/B5903300.png)

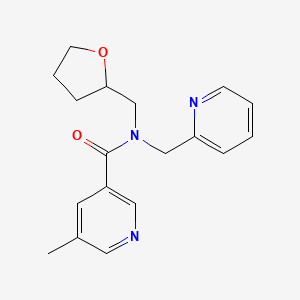
![5-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5903319.png)
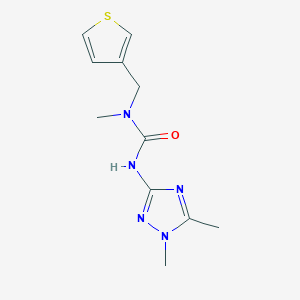
![2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B5903334.png)